N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Description
N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrothiophenyl group at position 4 and a cyclopropanecarboxamide moiety at position 2. The nitro group on the thiophene ring may influence electronic properties and reactivity, distinguishing it from related compounds .
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S2/c15-10(6-1-2-6)13-11-12-8(5-19-11)9-3-7(4-18-9)14(16)17/h3-6H,1-2H2,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAZBLREPKAWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-nitrothiophene-2-yl precursor, which is then reacted with a thiazole derivative under specific conditions to form the intermediate compound. The final step involves the cyclopropanation of the intermediate to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like chromatography and crystallization. The industrial methods focus on scalability, reproducibility, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the thiazole ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The nitrothiophene and thiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares a common scaffold with other cyclopropanecarboxamide derivatives, where the thiazole ring is substituted at position 4 with aromatic or heteroaromatic groups. Key structural differences lie in the substituents:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrothiophenyl group is strongly electron-withdrawing, contrasting with the electron-donating morpholinylsulfonyl () or p-tolyl groups (). This difference may alter reactivity in synthetic routes or biological target interactions.
Biological Activity
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a thiazole ring substituted with a 4-nitrothiophen-2-yl group, which enhances its electronic properties. The molecular structure can be represented as follows:
This unique combination of functional groups is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole and nitrothiophenes exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. Nitro groups are known to enhance bioactivity through redox processes, potentially leading to cellular toxicity in pathogens .
- Anti-inflammatory Properties : There is evidence suggesting that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : The structural features of the compound indicate it may have anticancer properties, similar to other nitro compounds that have shown efficacy against various cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the biological activity of substituted thiophenes found that compounds with similar structures showed significant antimicrobial effects against E. coli and A. niger. The mode of action was attributed to nucleophilic attack by intracellular thiols .
- Nitro Group Activity : The nitro group in the compound is crucial for its biological activity. Research has shown that nitro compounds can act as both pharmacophores and toxicophores, affecting microbial viability and potentially human cells as well .
- Inflammatory Modulation : Interaction studies have indicated that this compound may influence proteins involved in inflammatory responses, suggesting a role in therapeutic applications for inflammatory conditions.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Thiazol-2-yl)-1,3-benzothiazole | Benzothiazole core | Enhanced stability |
| 4-(Nitrophenyl)thiazole | Nitro-substituted phenyl | Stronger electron-withdrawing effects |
| 1,3-Thiazole derivatives | Varied substitutions | Broad spectrum of biological activities |
The uniqueness of this compound lies in its specific combination of functional groups that potentially enhance its bioactivity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
